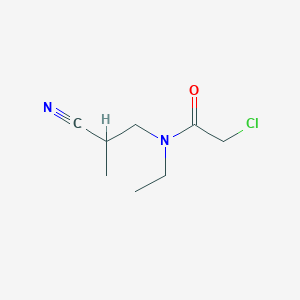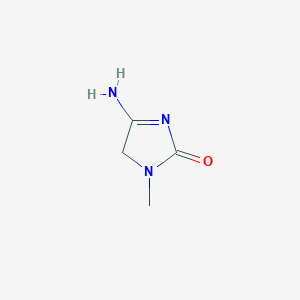![molecular formula C16H16Cl3NO3 B1487832 Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354485-51-0](/img/structure/B1487832.png)
Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a chemically synthesized compound. This compound finds extensive applications in various scientific domains, including but not limited to medicinal chemistry, pharmaceuticals, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is synthesized through multi-step organic reactions. The key synthetic route involves the esterification of pyrrolidine carboxylic acid followed by the introduction of the 2,4-dichloro-1-naphthyl moiety via an etherification reaction. The hydrochloride salt is formed in the final step by treating the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out in large reactors, ensuring precise temperature control and the use of efficient catalysts to optimize yield. Purification steps such as recrystallization and chromatography are employed to achieve high purity levels suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions
Oxidation: Typically requires oxidizing agents like potassium permanganate.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride.
Substitution: Often involves nucleophilic agents under basic conditions.
Major Products Formed
Oxidation: Results in the formation of corresponding ketones or carboxylic acids.
Reduction: Leads to the formation of alcohols or amines.
Substitution: Produces compounds with varied functional groups, dependent on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is utilized in various research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: For studying enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug development, especially in the fields of oncology and neuropharmacology.
Industry: In the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The compound exerts its effects primarily by binding to specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction often involves the disruption of normal biological processes, leading to therapeutic or inhibitory effects.
Comparación Con Compuestos Similares
Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is unique compared to other similar compounds due to its specific molecular structure, which confers distinctive binding properties and biological activities. Similar compounds include:
Methyl (2S,4S)-4-[(2-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate
Methyl (2S,4S)-4-[(2,4-dichloro-1-phenyl)oxy]-2-pyrrolidinecarboxylate
These compounds share some structural similarities but differ in their chemical and biological profiles, making each one suitable for distinct applications and research focuses.
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2,4-dichloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3.ClH/c1-21-16(20)14-6-9(8-19-14)22-15-11-5-3-2-4-10(11)12(17)7-13(15)18;/h2-5,7,9,14,19H,6,8H2,1H3;1H/t9-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROGWBQBSPHHHY-HDWCWOBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1487750.png)


![4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid](/img/structure/B1487753.png)

![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1487758.png)
![[1-(4-Ethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1487759.png)


![{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1487765.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-dipropylacetamide](/img/structure/B1487766.png)


![5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride](/img/structure/B1487772.png)
